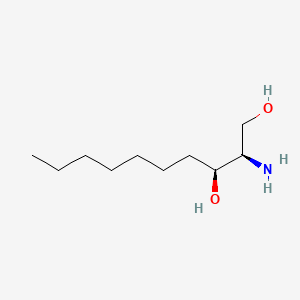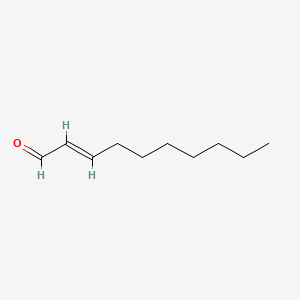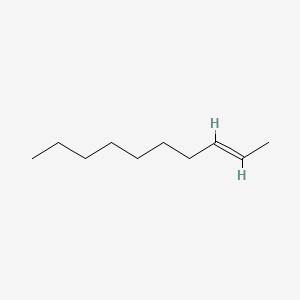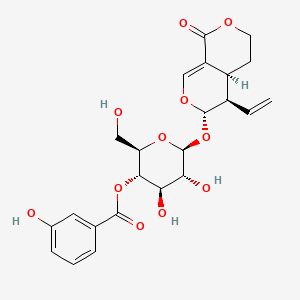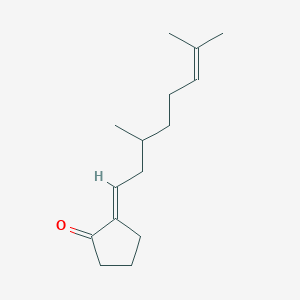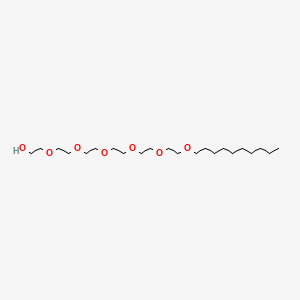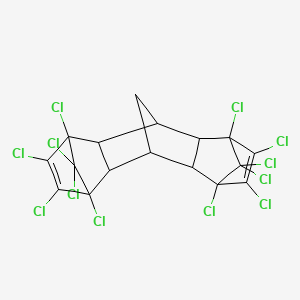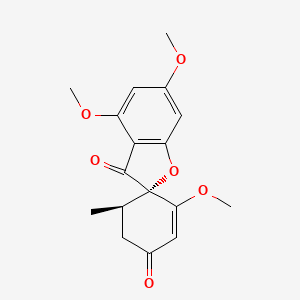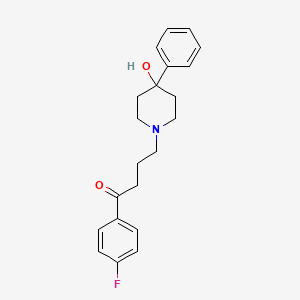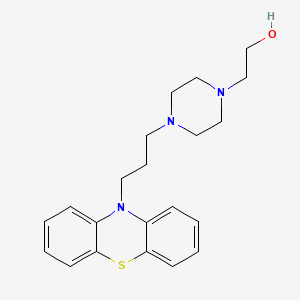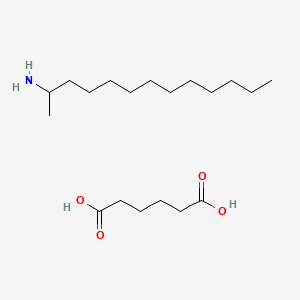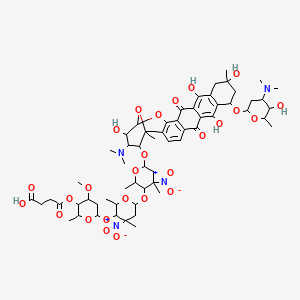
Lactona dehidrocostus
Descripción general
Descripción
La lactona dehidrocostus es una lactona sesquiterpénica natural derivada de varias plantas medicinales como Inula helenium y Saussurea lappa . Es conocida por sus diversas actividades biológicas, incluidas las propiedades anticancerígenas, antibacterianas y antiinflamatorias . El compuesto tiene una estructura única caracterizada por un anillo lactona y una porción de α, β-metileno-γ-lactona, que son cruciales para sus actividades biológicas .
Aplicaciones Científicas De Investigación
La lactona dehidrocostus tiene una amplia gama de aplicaciones de investigación científica:
Química: Se utiliza como precursor para sintetizar varios derivados con actividades biológicas mejoradas.
Biología: Se estudió por sus efectos en diferentes líneas celulares, incluidas las células de cáncer de mama y carcinoma hepatocelular
Medicina: Exhibe potencial como agente anticancerígeno, antiinflamatorio y hepatoprotector
Mecanismo De Acción
La lactona dehidrocostus ejerce sus efectos a través de múltiples mecanismos:
Dianas moleculares: El compuesto se dirige a varias proteínas y enzimas, incluidas las proteínas quinasas y las caspasas.
Vías involucradas: Modula vías como la vía de señalización PI3K / Akt y la vía de señalización p53-p21-CDK2
Compuestos similares:
Costunolide: Otra lactona sesquiterpénica con actividades anticancerígenas similares.
Saussureaminas: Derivados de amino de lactonas sesquiterpénicas con mayor solubilidad y actividades biológicas.
Singularidad: La this compound es única debido a su estructura específica, que incluye la porción de α, β-metileno-γ-lactona. Esta estructura es crucial para sus actividades biológicas y la diferencia de otros compuestos similares .
En conclusión, la this compound es un compuesto versátil con un potencial significativo en varios campos científicos. Su estructura única y sus diversas actividades biológicas lo convierten en un tema valioso para la investigación en curso y las aplicaciones industriales.
Safety and Hazards
Direcciones Futuras
The biological activities of Dehydrocostus lactone and its analogues are suggested to be mediated by the lactone ring and α, β -methylene- γ -lactone . Future research could focus on the structure-activity relationship of 13-amino derivatives of Dehydrocostus lactone . The derivatives display greatly improved selectivity for breast cancer over non-tumorigenic mammary epithelial cells . The compounds further showed promising predicted adsorption, distribution, metabolisms and excretion (ADME) properties .
Análisis Bioquímico
Biochemical Properties
Dehydrocostus lactone has been found to interact with various enzymes and proteins. For instance, it has shown improved binding energies to protein kinases . The biological activities of dehydrocostus lactone and its analogues are suggested to be mediated by the lactone ring and α, β -methylene- γ -lactone .
Cellular Effects
Dehydrocostus lactone has significant effects on various types of cells. It has been found to ameliorate lipid accumulation, insulin resistance, and endoplasmic reticulum stress in palmitate-treated hepatocytes . It also displays selective toxicity against breast cancer cells . Furthermore, it has been found to inhibit the adhesion, morphological transition, and biofilms of Candida albicans .
Molecular Mechanism
Dehydrocostus lactone exerts its effects at the molecular level through various mechanisms. It has been found to inhibit cell proliferation by promoting p53 and P21 function . It also induces apoptosis by activating mitochondrial apoptosis by inhibiting the PI3K/Akt/Bad pathway and stimulating endoplasmic reticulum stress-mediated apoptosis pathway .
Temporal Effects in Laboratory Settings
The effects of dehydrocostus lactone have been observed over time in laboratory settings. For instance, it has been found to display greatly enhanced selective toxicity against breast cancer cells
Dosage Effects in Animal Models
The effects of dehydrocostus lactone vary with different dosages in animal models. For instance, oral administration of DCL (5–15 mg/kg) has been found to ameliorate symptoms of colitis and colonic barrier injury
Metabolic Pathways
Dehydrocostus lactone is involved in various metabolic pathways. It has been found to ameliorate lipid accumulation and insulin resistance in hepatocytes
Métodos De Preparación
Rutas sintéticas y condiciones de reacción: La lactona dehidrocostus se puede sintetizar mediante varios métodos. Un enfoque común implica la reacción de adición de Michael, donde se sintetizan derivados mediante la reacción del compuesto con diferentes reactivos . Otro método incluye la síntesis total asimétrica, que se puede lograr a través de vías que involucran sustratos diyenínicos o enediínicos preparados a través de formas enantiopuras mediante reacciones aldólicas anti asimétricas .
Métodos de producción industrial: La producción industrial de this compound a menudo implica la extracción de fuentes naturales como las raíces de Saussurea lappa. El proceso incluye extracción en fase sólida y purificación utilizando técnicas avanzadas como la cromatografía líquida de ultra alto rendimiento-espectrometría de masas de alta resolución cuadripolar-Orbitrap .
Análisis De Reacciones Químicas
Tipos de reacciones: La lactona dehidrocostus experimenta varias reacciones químicas, que incluyen:
Oxidación: El compuesto se puede oxidar para formar diferentes derivados.
Reducción: Las reacciones de reducción pueden modificar la estructura del anillo lactona.
Sustitución: Las reacciones de sustitución, como la adición de Michael, son comunes para sintetizar derivados.
Reactivos y condiciones comunes:
Oxidación: Los agentes oxidantes comunes incluyen permanganato de potasio y peróxido de hidrógeno.
Reducción: Se utilizan agentes reductores como el borohidruro de sodio.
Sustitución: Las reacciones de adición de Michael normalmente involucran aminas primarias o secundarias.
Productos principales: Los productos principales formados a partir de estas reacciones incluyen varios derivados de amino, que han demostrado tener actividades biológicas mejoradas en comparación con el compuesto original .
Comparación Con Compuestos Similares
Costunolide: Another sesquiterpene lactone with similar anticancer activities.
Saussureamines: Amino derivatives of sesquiterpene lactones with enhanced solubility and biological activities.
Uniqueness: Dehydrocostus lactone is unique due to its specific structure, which includes the α, β-methylene-γ-lactone moiety. This structure is crucial for its biological activities and differentiates it from other similar compounds .
Propiedades
IUPAC Name |
(3aS,6aR,9aR,9bS)-3,6,9-trimethylidene-3a,4,5,6a,7,8,9a,9b-octahydroazuleno[4,5-b]furan-2-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H18O2/c1-8-4-7-12-10(3)15(16)17-14(12)13-9(2)5-6-11(8)13/h11-14H,1-7H2/t11-,12-,13-,14-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NETSQGRTUNRXEO-XUXIUFHCSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=C1CCC2C(C3C1CCC3=C)OC(=O)C2=C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C=C1CC[C@@H]2[C@@H]([C@@H]3[C@H]1CCC3=C)OC(=O)C2=C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H18O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80891554 | |
| Record name | Dehydrocostus lactone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80891554 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
230.30 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
477-43-0 | |
| Record name | (-)-Dehydrocostus lactone | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=477-43-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Dehydrocostus lactone | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000477430 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Dehydrocostus lactone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80891554 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | DEHYDROCOSTUS LACTONE, (-)- | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/71TRF5K040 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What are the primary molecular targets of Dehydrocostus lactone?
A1: Dehydrocostus lactone has been shown to interact with several molecular targets, including:
- Bcr/Abl tyrosine kinase: This interaction inhibits downstream signaling pathways like JAK/STAT, impacting cell proliferation, apoptosis, and differentiation in chronic myeloid leukemia cells. [, ]
- NF-κB: Dehydrocostus lactone can suppress the NF-κB pathway, reducing the expression of pro-inflammatory mediators like COX-2 and inflammatory cytokines. [, ]
- PI3K/Akt: This pathway, often dysregulated in cancer, is inhibited by Dehydrocostus lactone, contributing to its anti-cancer effects. [, ]
- Mitochondria: Dehydrocostus lactone can induce apoptosis by disrupting mitochondrial membrane potential. [, ]
Q2: How does Dehydrocostus lactone affect the cell cycle?
A2: Dehydrocostus lactone can induce cell cycle arrest primarily at the S and G2/M phases by:
- Modulating cell cycle regulators: It suppresses the expression of cyclins (A, B1, E) and cyclin-dependent kinases (CDK1, CDK2), while increasing the expression of the cyclin-dependent kinase inhibitor p21. [, ]
- Disrupting DNA synthesis: This effect contributes to the accumulation of cells in the S phase. []
Q3: What is the role of Dehydrocostus lactone in inducing apoptosis?
A3: Dehydrocostus lactone promotes apoptosis through multiple mechanisms:
- Intrinsic pathway activation: It increases reactive oxygen species (ROS) generation, disrupts mitochondrial membrane potential, and modulates Bcl-2 family proteins (increasing Bax and decreasing Bcl-2 and Bcl-xL), leading to caspase activation. [, ]
- Extrinsic pathway activation: Dehydrocostus lactone can activate caspase-8, suggesting its involvement in the extrinsic apoptotic pathway. []
Q4: How does Dehydrocostus lactone impact macrophage activity in endometriosis?
A4: Research indicates that Dehydrocostus lactone inhibits the alternative activation of macrophages associated with endometriosis. It reduces the expression of M2 markers (CD206, Trem-2) and decreases the production of pro-inflammatory cytokines (IL-10), VEGF, and MMPs (MMP-2/-9). []
Q5: What is the molecular formula and weight of Dehydrocostus lactone?
A5: Dehydrocostus lactone has the molecular formula C15H18O2 and a molecular weight of 230.30 g/mol.
Q6: What are the key spectroscopic features of Dehydrocostus lactone?
A6: Spectroscopic data, including IR, 1H NMR, 13C NMR, COSY, NOESY, HMQC, and HMBC, have been extensively used to determine the structure and relative configuration of Dehydrocostus lactone and its derivatives. [, ]
Q7: How do structural modifications of Dehydrocostus lactone affect its activity?
A7: Studies exploring Dehydrocostus lactone derivatives have shown that modifications to the lactone ring and the α,β-methylene-γ-lactone moiety can significantly influence its biological activity. [, ]
- 13-amino derivatives: These derivatives have shown enhanced selectivity for breast cancer cells over non-tumorigenic cells. []
- Epoxidation: Epoxidation of Dehydrocostus lactone can significantly reduce its antimycobacterial activity. []
Q8: What analytical techniques are commonly used to quantify Dehydrocostus lactone?
A8: Various analytical methods have been developed for the quantification of Dehydrocostus lactone:
- High-Performance Liquid Chromatography (HPLC): This technique, often coupled with UV detection (HPLC-UV) or diode-array detection (HPLC-DAD), is widely used to quantify Dehydrocostus lactone in plant extracts and formulations. [, , , , ]
- Thin Layer Chromatography (TLC): TLC coupled with densitometry is a simple and cost-effective method for qualitative and quantitative analysis. []
- Gas Chromatography (GC): GC coupled with flame ionization detection (GC-FID) can be used for the simultaneous determination of Dehydrocostus lactone and other volatile compounds. []
- Near-Infrared Spectroscopy (NIRS): This rapid and non-destructive technique shows potential for quantifying Dehydrocostus lactone in plant material. []
Q9: What in vitro models have been used to study the biological activity of Dehydrocostus lactone?
A9: Numerous cell-based assays have been employed to evaluate the effects of Dehydrocostus lactone:
- Cancer cell lines: Human leukemia cells (K562), endometriotic cells (12Z), gastrinoma cells (BON-1), soft tissue sarcoma cells, and glioblastoma cells have been used to investigate its anti-cancer mechanisms. [, , , , , ]
- Macrophage cell lines: RAW 264.7 cells are commonly used to study the anti-inflammatory effects of Dehydrocostus lactone in the context of LPS-induced inflammation. [, ]
- Keratinocytes: HaCaT cells are utilized to evaluate the potential of Dehydrocostus lactone for treating inflammatory skin disorders. []
Q10: What in vivo models have been used to evaluate the therapeutic potential of Dehydrocostus lactone?
A10: Several animal models have been utilized to assess the in vivo efficacy of Dehydrocostus lactone:
- Xenograft models: Subcutaneous implantation of human tumor cells into immunodeficient mice has been used to evaluate the anti-tumor effects of Dehydrocostus lactone. [, ]
- Osteoporosis and periodontitis models: Inflammation-induced and ovariectomy-induced osteolytic mouse models help assess the therapeutic potential of Dehydrocostus lactone for bone diseases. []
- Diabetic models: Alloxan-induced diabetic rats have been used to investigate the hypoglycemic effects of Dehydrocostus lactone and its potential in treating diabetes. [, ]
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


